5-Bromo-2-phenyloxazole
Overview
Description
5-Bromo-2-phenyloxazole is a heterocyclic aromatic compound with the molecular formula C₉H₆BrNO. It is characterized by a bromine atom attached to the oxazole ring, which is fused with a phenyl group. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
5-Bromo-2-phenyloxazole is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine and subsequently lowering blood glucose levels .
Mode of Action
This inhibition prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting SGLT2, less glucose is reabsorbed into the bloodstream, and more is excreted in the urine .
Pharmacokinetics
It has a high gastrointestinal (GI) absorption and is BBB permeant . . These properties may affect its bioavailability and distribution in the body.
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its ultimate effect is likely the reduction of blood glucose levels by promoting the excretion of glucose in the urine .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-phenyloxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, which may influence its distribution and effects within the body .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular contextFor example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, it has been observed to affect the expression of genes related to metabolic processes, potentially altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function . For instance, the inhibition of CYP1A2 by this compound involves the binding of the compound to the enzyme’s active site, preventing the metabolism of its substrates . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity . In vivo studies have also demonstrated that the compound can have lasting effects on cellular processes, particularly when administered at high doses or over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects on cellular function . As the dosage increases, this compound can exert more pronounced effects, such as inhibition of enzyme activity and alterations in gene expression . High doses of the compound may also lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and exert its effects . Once inside the cell, this compound can interact with intracellular transporters that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of the compound in different subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyloxazole typically involves the bromination of 2-phenyloxazole. One common method includes the use of N-Bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) in tetrachloromethane under reflux conditions. The reaction is carried out in an inert atmosphere using the Schlenk technique .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar bromination techniques. The process involves the use of readily available starting materials and reagents, ensuring cost-effectiveness and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Fluoride Sources: Enhance the reactivity in Suzuki-Miyaura coupling.
Major Products Formed
Substituted Oxazoles: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-2-phenyloxazole has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activities and potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
2-Phenyloxazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Chloro-2-phenyloxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-Bromo-2-phenyloxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-bromo-2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVETKZQOUBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378325 | |
Record name | 5-bromo-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92629-11-3 | |
Record name | 5-bromo-2-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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